molecular formula C23H27NO4 B12323705 (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid

(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid

カタログ番号: B12323705
分子量: 381.5 g/mol
InChIキー: ITDOZAVXEQIJIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid

  • Structural Difference : Incorporates a hydroxyl group at position 3.
  • Impact : Introduces hydrogen-bonding capacity, altering solubility and conformational dynamics. Used in synthesizing peptides with enhanced stability against proteolytic degradation.

Fmoc-beta-Ala-Gln(Trt)-OH

  • Structural Difference : Features a glutamine side chain protected by a trityl (Trt) group .
  • Impact : Increases steric bulk and polarity, making it suitable for synthesizing hydrophilic peptide regions.

Fmoc-(2-furyl)-D-b-homoalanine

  • Structural Difference : Contains a furan ring in the side chain.
  • Impact : Enhances aromatic interactions in peptide helices; used to engineer foldamers with defined secondary structures.

Fmoc-beta-methyl-DL-phenylalanine

  • Structural Difference : Includes a phenyl group and a β-methyl branch.
  • Impact : Promotes hydrophobic aggregation in peptide assemblies; applied in creating self-assembling biomaterials.
Compound Key Functional Groups Applications
(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid Methyl branch, Fmoc group Hydrophobic peptide segments; enzyme inhibitors.
Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-... Hydroxyl group Protease-resistant peptides.
Fmoc-beta-Ala-Gln(Trt)-OH Trityl-protected glutamine Polar peptide domains.
Fmoc-(2-furyl)-D-b-homoalanine Furan ring Foldamer design.
Fmoc-beta-methyl-DL-phenylalanine Phenyl group, β-methyl Self-assembling materials.

特性

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-3-15(2)21(12-13-22(25)26)24-23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOZAVXEQIJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Table 1: Reaction Conditions for Asymmetric Bromination

Parameter Value
Temperature −78°C
Solvent Tetrahydrofuran (THF)
Catalyst Cu(I)Br·SMe₂
Brominating Agent NBS
Diastereomeric Excess 92–98%

This method’s limitations include sensitivity to moisture and the need for cryogenic conditions, necessitating specialized equipment.

Enzymatic Synthesis Using Nitrilases

Biocatalytic routes offer superior enantioselectivity under mild conditions. Nitrilases (EC 3.5.5.1) catalyze the hydrolysis of 2-amino-4,4-dimethylpentanenitrile to (4R,5S)-4-amino-5-methylheptanoic acid with >99% ee when using SEQ ID NOS:59,60 at pH 7 and 23°C. The Fmoc group is subsequently introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA) (Yield: 85–90%).

化学反応の分析

Types of Reactions

(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely used in SPPS for synthesizing peptides. (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid serves as an essential building block due to its stability and compatibility with standard deprotection conditions. Its incorporation into peptide sequences enhances the structural diversity of the resulting peptides.

Case Study: Fluorescent Peptides
In a study evaluating solvatochromic fluorophores, (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid was incorporated into peptides designed for protein-protein interaction studies. The resultant peptides exhibited unique fluorescence properties, making them suitable for detecting biomolecular interactions in live cells .

Pharmaceutical Applications

Therapeutic Potential
Research has highlighted the potential of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid derivatives in treating various diseases. For instance, compounds derived from this amino acid have shown promise as antagonists for motilin receptors and purinergic receptors, which are implicated in gastrointestinal motility disorders and other pathologies .

Case Study: Ocular Disorders
A patent describes the use of gamma-amino acids, including (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid, in treating ocular disorders such as macular degeneration. The compounds demonstrated significant receptor binding affinity and potential therapeutic efficacy in preclinical models .

Biochemical Research

Protein Interaction Studies
The incorporation of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid into peptide sequences allows for the exploration of protein interactions and signaling pathways. Its unique structure aids in the design of peptides that can selectively bind to specific proteins or receptors.

Case Study: Radiopharmaceuticals
In nuclear medicine, derivatives of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid have been evaluated for their ability to target specific cancer receptors. Studies involving radiolabeled peptides showed high tumor uptake and specificity, indicating their potential use in diagnostic imaging and targeted therapy .

Data Summary

The following table summarizes key properties and applications of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid:

Property/ApplicationDescription
Chemical Structure Fmoc-protected amino acid with a methyl group at the 5-position
Role in SPPS Serves as a versatile building block for synthesizing diverse peptide sequences
Therapeutic Uses Potential treatments for gastrointestinal disorders and ocular diseases
Fluorescence Properties Exhibits solvatochromic behavior suitable for biophysical studies on protein interactions
Radiopharmaceuticals Used in developing targeted therapies for cancer imaging and treatment

作用機序

The mechanism of action of (4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Structural Features and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous Fmoc-amino acids:

Compound Name CAS Number Molecular Weight Functional Groups Key Structural Differences
(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid 331763-50-9 381.47 Fmoc-amine, methyl branch at C5 Methylheptanoic acid backbone
Boc-L-4-amino-5-phenylpentanoic acid 195867-20-0 293.36 Boc-amine, phenyl group at C5 Aromatic side chain, shorter backbone
Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid 215190-17-3 397.50 Fmoc-amine, hydroxyl at C3, methyl at C5 Additional hydroxyl group
Fmoc-Leu - ~357.40 Fmoc-amine, isobutyl side chain Linear aliphatic side chain

Key Observations :

  • Branching vs.
  • Aromatic vs.
  • Hydroxyl Group Addition: Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid (CAS 215190-17-3) includes a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which may alter solubility and biological activity .

Research Findings and Industrial Relevance

  • Drug Discovery : The compound’s stability and modularity make it valuable for synthesizing peptide libraries targeting enzymes like proteases .
  • Comparative Solubility : Its solubility in organic solvents (e.g., DMF) is superior to hydroxylated analogs (e.g., CAS 215190-17-3), facilitating solid-phase synthesis .
  • Industrial Availability: Suppliers like CHEMLYTE SOLUTIONS CO., LTD offer industrial-grade (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid at 99% purity, underscoring its commercial demand .

生物活性

(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid is a chiral amino acid derivative that has garnered attention for its unique biological properties and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid is C23H27NO4, with a molecular weight of 381.5 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis and other applications .

Biological Activity

Mechanism of Action
The biological activity of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid is primarily attributed to its interactions with proteins and enzymes. The Fmoc group contributes to the hydrophobicity of the molecule, facilitating its incorporation into peptide chains and influencing protein folding and stability. Studies have indicated that this compound may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on target proteins .

Research Findings
Recent research has demonstrated that (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid can influence cellular processes through its incorporation into peptides. For instance, it has been used in the design of fluorescent probes for studying protein interactions and membrane dynamics . The compound's ability to modify peptide properties makes it a valuable tool in biochemistry and molecular biology.

Synthesis

The synthesis of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid typically involves several steps:

  • Protection of Amino Groups : The amino group is protected using the Fmoc strategy to prevent unwanted reactions during synthesis.
  • Chiral Resolution : Techniques such as chromatography are used to isolate the desired stereoisomer.
  • Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide sequences using standard peptide synthesis protocols .

Applications

Medicinal Chemistry
This compound has potential applications in drug design due to its ability to modulate protein functions. Its incorporation into peptides can enhance their pharmacological properties, making them more effective as therapeutic agents .

Materials Science
(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid has been explored for its self-assembly properties in creating functional materials. The hydrophobic Fmoc group promotes aggregation in aqueous environments, which can be harnessed for drug delivery systems and bio-inspired materials .

Case Studies

  • Fluorescent Probes : A study utilized (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic acid in the development of fluorescent probes for imaging cellular membranes. The incorporation of this amino acid into peptides allowed researchers to visualize membrane dynamics in live cells using fluorescence microscopy .
  • Enzyme Inhibition : Research investigating the compound's role as an enzyme inhibitor revealed that it could effectively inhibit specific proteases by binding to their active sites. This property suggests potential therapeutic applications in diseases where protease activity is dysregulated .

Comparative Analysis

CompoundMolecular WeightKey ApplicationsBiological Activity
(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid381.5 g/molDrug design, fluorescent probesEnzyme inhibition
Tryptophan204.23 g/molProtein synthesisFluorescence properties
Phenylalanine165.19 g/molProtein synthesisNeurotransmitter precursor

Q & A

Q. What is the role of the Fmoc group in (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group, enabling stepwise peptide elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving other side-chain protecting groups intact. Activation of the carboxylic acid group for coupling typically involves aminium reagents like HBTU or HATU, with DIPEA as a base to deprotonate the acid . This methodology ensures compatibility with automated SPPS workflows.

Q. What synthetic strategies are used to prepare (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid?

Synthesis involves stereoselective introduction of the methyl group at C5 and Fmoc protection at C4. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to establish the (4R,5S) configuration .
  • Fmoc protection : Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF, followed by purification via reversed-phase HPLC .
  • Carboxylic acid activation : Pre-activation with HBTU/DIPEA for direct coupling to resins or peptides .

Q. How should researchers purify and characterize this compound post-synthesis?

  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water containing 0.1% TFA .
  • Characterization :
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated 381.47 g/mol for C₂₄H₂₇NO₆) .
  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., methyl group at C5 and Fmoc aromatic signals) .

Advanced Research Questions

Q. How does the stereochemistry of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid influence peptide conformation?

The (4R,5S) configuration introduces steric hindrance that can:

  • Restrict backbone flexibility , favoring β-turn or helical structures in peptides .
  • Modulate protease resistance , as demonstrated in studies of similar non-natural amino acids . Validation requires circular dichroism (CD) spectroscopy and molecular dynamics simulations to correlate stereochemistry with secondary structure .

Q. What strategies optimize coupling efficiency of this bulky Fmoc-amino acid in automated SPPS?

  • Reagent selection : HATU over HBTU for enhanced activation kinetics due to lower steric hindrance .
  • Extended coupling times : 2–4 hours with 5-fold molar excess of the amino acid.
  • Solvent optimization : Anhydrous DMF with 0.1 M HOBt additive to minimize racemization .
  • Real-time monitoring : Kaiser test or FT-IR to confirm complete coupling before deprotection .

Q. How do temperature and solvent stability impact long-term storage of this compound?

  • Degradation pathways : Hydrolysis of the Fmoc group under acidic conditions or β-methyl elimination at elevated temperatures.
  • Storage recommendations :
  • -20°C under argon, desiccated (moisture <5%) .
  • Avoid prolonged exposure to DMSO or DMF, which can accelerate decomposition .
    Stability assays (HPLC purity tracking over 6 months) are critical for batch validation .

Q. What analytical techniques confirm stereochemical integrity during scale-up synthesis?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IG-3) with hexane/isopropanol gradients .
  • X-ray crystallography : Definitive confirmation of (4R,5S) configuration in crystalline derivatives .
  • Vibrational circular dichroism (VCD) : Detects subtle conformational changes in solution-phase studies .

Methodological Considerations Table

Parameter Basic Research Advanced Research References
Coupling Reagents HBTU/DIPEA in DMFHATU with collidine for steric hindrance
Deprotection 20% piperidine in DMF (2 × 5 min)Kinetic analysis of Fmoc removal via UV-Vis
Purification RP-HPLC (C18, 0.1% TFA)Chiral SFC for enantiomeric excess validation
Stability Monitoring Monthly HPLC purity checksAccelerated degradation studies (40°C/75% RH)

Contradictions and Resolutions

  • Synthesis Protocols : emphasizes classical coupling methods, while advocates for aminium reagents. Resolution: Use aminium reagents for sterically hindered residues but validate via MS/MS to detect side products.
  • Storage Conditions : recommends -20°C, whereas suggests inert gas. Best practice: Combine both (argon-atmosphere desiccator at -20°C) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。